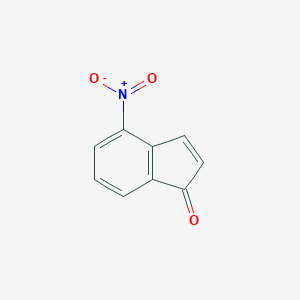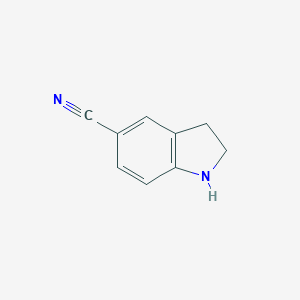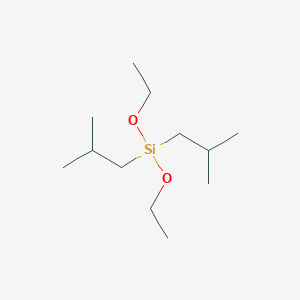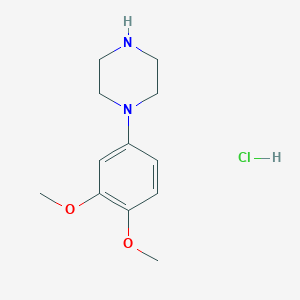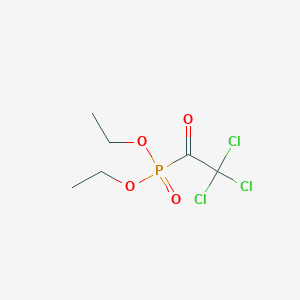
Phosphonic acid, trichloroacetyl-, diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonic acid, trichloroacetyl-, diethyl ester, also known as DTPA, is a chemical compound used in various scientific research applications. It is a chelating agent, which means it can bind to metal ions and remove them from solutions. DTPA is widely used in analytical chemistry, environmental science, and medical research.
科学的研究の応用
Phosphonic acid, trichloroacetyl-, diethyl ester is widely used in scientific research as a chelating agent for metal ions. It is used in analytical chemistry to remove metal ions from solutions and to determine the concentration of metal ions in samples. Phosphonic acid, trichloroacetyl-, diethyl ester is also used in environmental science to remove heavy metals from contaminated soil and water. In medical research, Phosphonic acid, trichloroacetyl-, diethyl ester is used as a contrast agent for magnetic resonance imaging (MRI) and as a treatment for heavy metal poisoning.
作用機序
Phosphonic acid, trichloroacetyl-, diethyl ester binds to metal ions through its phosphonic acid and carboxylic acid groups. The metal ions are held in a stable complex with Phosphonic acid, trichloroacetyl-, diethyl ester, which prevents them from reacting with other substances in the solution. The stability of the complex depends on the strength of the bond between Phosphonic acid, trichloroacetyl-, diethyl ester and the metal ion. Phosphonic acid, trichloroacetyl-, diethyl ester has a high affinity for certain metal ions such as copper, zinc, and iron.
生化学的および生理学的効果
Phosphonic acid, trichloroacetyl-, diethyl ester has low toxicity and is not metabolized in the body. It is excreted unchanged in the urine. Phosphonic acid, trichloroacetyl-, diethyl ester has been shown to have a protective effect against radiation-induced damage to DNA in cells. It has also been shown to prevent oxidative damage to cells caused by heavy metals.
実験室実験の利点と制限
Phosphonic acid, trichloroacetyl-, diethyl ester is a versatile chelating agent that can be used to remove metal ions from solutions and to determine the concentration of metal ions in samples. It is easy to use and has low toxicity. However, Phosphonic acid, trichloroacetyl-, diethyl ester has limitations in certain applications. It has a limited ability to remove certain metal ions such as mercury and lead from solutions. It also has a limited ability to remove metal ions from solid surfaces.
将来の方向性
For research include the development of new chelating agents, the use of Phosphonic acid, trichloroacetyl-, diethyl ester in the treatment of heavy metal poisoning, and the determination of its long-term effects on human health and the environment.
合成法
Phosphonic acid, trichloroacetyl-, diethyl ester can be synthesized by reacting trichloroacetic anhydride with diethyl phosphite in the presence of a base such as sodium carbonate. The reaction yields Phosphonic acid, trichloroacetyl-, diethyl ester as a white crystalline solid. The purity of Phosphonic acid, trichloroacetyl-, diethyl ester can be improved by recrystallization from a suitable solvent.
特性
CAS番号 |
19239-52-2 |
|---|---|
製品名 |
Phosphonic acid, trichloroacetyl-, diethyl ester |
分子式 |
C6H10Cl3O4P |
分子量 |
283.5 g/mol |
IUPAC名 |
2,2,2-trichloro-1-diethoxyphosphorylethanone |
InChI |
InChI=1S/C6H10Cl3O4P/c1-3-12-14(11,13-4-2)5(10)6(7,8)9/h3-4H2,1-2H3 |
InChIキー |
WDXGHPAMAUOFPM-UHFFFAOYSA-N |
SMILES |
CCOP(=O)(C(=O)C(Cl)(Cl)Cl)OCC |
正規SMILES |
CCOP(=O)(C(=O)C(Cl)(Cl)Cl)OCC |
その他のCAS番号 |
19239-52-2 |
同義語 |
Trichloroacetylphosphonic acid diethyl ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



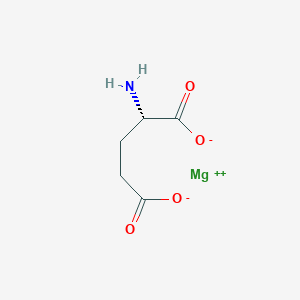
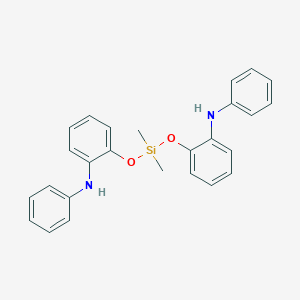
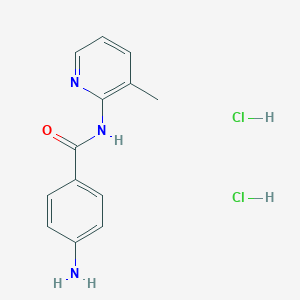
![1-[4-(Oxan-2-yloxy)phenyl]ethanone](/img/structure/B98195.png)
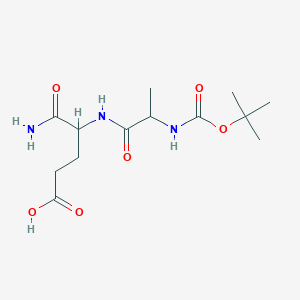
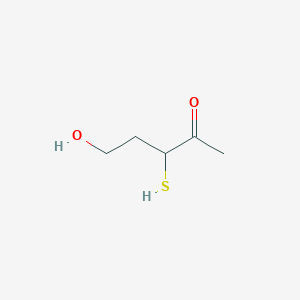
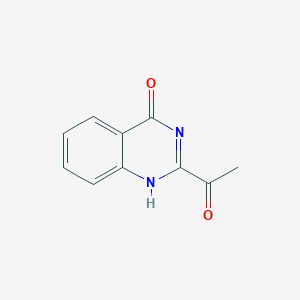
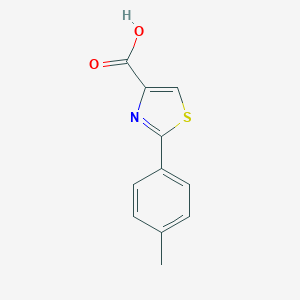
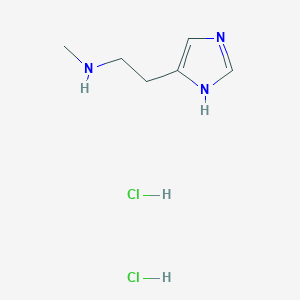
![Benzenesulfonic acid, 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-](/img/structure/B98207.png)
